molecular formula C17H13NO2 B12880181 (Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one

(Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one

Cat. No.: B12880181
M. Wt: 263.29 g/mol
InChI Key: JSRKCWFZRCAKCL-QINSGFPZSA-N
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Description

(Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a phenyl group and an ethylidene group attached to the oxazole ring. It has garnered interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one typically involves the condensation of benzaldehyde with 2-phenylacetonitrile in the presence of a base, followed by cyclization. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or dimethyl sulfoxide

    Temperature: Reflux conditions

The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and ethylidene groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry

In synthetic chemistry, (Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has shown potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to the modulation of various biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one: Lacks the (Z)-configuration, which can affect its reactivity and biological activity.

    4-(2-Phenylethylidene)oxazol-5(4H)-one: Lacks the phenyl group, resulting in different chemical properties.

    2-Phenyl-4-(2-phenylethylidene)thiazol-5(4H)-one: Contains a sulfur atom instead of oxygen, leading to different reactivity and applications.

Uniqueness

(Z)-2-Phenyl-4-(2-phenylethylidene)oxazol-5(4H)-one is unique due to its specific configuration and the presence of both phenyl and ethylidene groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

(4Z)-2-phenyl-4-(2-phenylethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C17H13NO2/c19-17-15(12-11-13-7-3-1-4-8-13)18-16(20-17)14-9-5-2-6-10-14/h1-10,12H,11H2/b15-12-

InChI Key

JSRKCWFZRCAKCL-QINSGFPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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